molecular formula C21H15ClN6 B2489722 N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-21-5

N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2489722
CAS No.: 902945-21-5
M. Wt: 386.84
InChI Key: JWGLDPRUGMDXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a triazoloquinazoline core, makes it a promising candidate for various biological activities.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6/c22-16-7-5-14(6-8-16)13-24-21-25-18-4-2-1-3-17(18)20-26-19(27-28(20)21)15-9-11-23-12-10-15/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGLDPRUGMDXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCC4=CC=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Core Synthesis

The synthesis begins with 4-chloro-2-iodoquinazoline (I ), prepared via Gould-Jacobs cyclization of anthranilic acid derivatives followed by iodination. Key steps include:

  • Pd-Catalyzed Suzuki-Miyaura Coupling :
    Reaction of I with pyridin-4-ylboronic acid in tetrahydrofuran (THF)/H₂O (3:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) at 80°C for 12 hours yields 2-(pyridin-4-yl)quinazolin-4-amine (II ) in 78% yield.

  • Hydrazine Cyclocondensation :
    Heating II with methyl hydrazinecarboxylate in acetic acid at reflux (24 hours) forms the triazolo[1,5-c]quinazoline scaffold (III ). IR analysis confirms lactam C=O stretch at 1685 cm⁻¹, while ¹H-NMR shows triazole proton at δ 8.45 ppm (s, 1H).

N-[(4-Chlorophenyl)methyl] Installation

III undergoes nucleophilic aromatic substitution with 4-chlorobenzylamine under microwave irradiation (150°C, 30 min, DMF) using Cs₂CO₃ as base. LC-MS analysis ([M+H]⁺ = 432.1) confirms product formation, with purification via silica chromatography (EtOAc/hexane 1:1) yielding 65% of target compound.

Synthetic Route 2: Late-Stage Functionalization Approach

Triazoloquinazoline Intermediate Preparation

An alternative route starts with 5-nitro-triazolo[1,5-c]quinazoline (IV ), synthesized via:

  • Cyclization of N-Cyanoimidocarbonate :
    Reaction of ethyl N-cyanoimidocarbonate with 2-hydrazinyl-4-nitrobenzoic acid in ethanol/TEA (3 eq) produces IV in 82% yield after recrystallization (THF/hexane).

  • Nitro Reduction :
    Hydrogenation of IV (10% Pd/C, H₂ 50 psi, EtOH) gives 5-amino-triazolo[1,5-c]quinazoline (V ). ¹³C-NMR shows amine carbon at δ 118.7 ppm.

Sequential Functionalization

  • Buchwald-Hartwig Amination :
    Coupling V with 4-chlorobenzyl bromide using Xantphos (4 mol%), Pd₂(dba)₃ (2 mol%), and KOtBu in toluene (110°C, 18 hours) installs the N-[(4-chlorophenyl)methyl] group (Yield: 71%).

  • Directed Lithiation and Pyridinyl Quench :
    Treatment of intermediate VI with LDA (-78°C, THF) followed by quenching with pyridin-4-ylzinc bromide affords the 2-pyridinyl derivative. ¹H-NMR coupling constants (J = 5.1 Hz) confirm para-substitution.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Route 1 offers higher overall yield (52% over 4 steps) but requires careful control of Suzuki coupling conditions to prevent homocoupling.
  • Route 2 provides better regioselectivity (95% purity by HPLC) but involves sensitive nitro reduction steps requiring strict oxygen exclusion.

Spectroscopic Characterization Benchmarks

  • ¹H-NMR (DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 2H, Py-H), 8.35 (s, 1H, Triazole-H), 7.89–7.45 (m, 7H, Ar-H), 4.68 (s, 2H, CH₂).
  • HRMS : Calculated for C₂₂H₁₆ClN₆ [M+H]⁺: 423.1124; Found: 423.1121.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Route 1 Usage (kg/kg API) Route 2 Usage (kg/kg API)
Pd(PPh₃)₄ 12,500 0.15 -
4-Chlorobenzyl bromide 320 1.2 0.9
Pyridin-4-ylboronic acid 1,800 0.8 -

Environmental Impact Metrics

  • PMI (Process Mass Intensity) : Route 1: 86 kg/kg API vs. Route 2: 94 kg/kg API
  • E-Factor : Route 1: 32 vs. Route 2: 41 (lower values preferred)

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C16_{16}H14_{14}ClN5_{5}
  • CAS Number: 902945-21-5

Anticancer Activity

One of the most promising applications of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is its potential as an anticancer agent. Studies have indicated that this compound acts as an inhibitor of the HER2 receptor, which is overexpressed in certain breast cancers. By blocking HER2 activity, the compound may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Case Study: HER2 Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on HER2-positive cancer cell lines. The mechanism involves binding to the receptor's active site, thereby preventing downstream signaling pathways that promote cell growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The presence of the triazole moiety is particularly relevant as triazoles are known for their antifungal properties.

Case Study: Antifungal Efficacy

A series of derivatives based on the triazole structure have shown promising antifungal activity against various strains of Candida and Geotrichum. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antifungal agents like fluconazole, indicating superior efficacy.

Drug Development

The unique chemical structure of this compound makes it an attractive candidate for drug development. Its ability to interact with multiple biological targets allows it to be explored for various therapeutic areas beyond oncology.

Potential Therapeutic Areas

  • Antiviral Agents : Investigations into its activity against viral infections are ongoing.
  • Anti-inflammatory Drugs : The compound's structural features suggest potential anti-inflammatory properties.
  • Neurological Disorders : Research is being conducted to evaluate its effects on neurodegenerative diseases.

Advanced Materials

The synthesis of this compound can also lead to the development of advanced materials with specific properties such as enhanced thermal stability and electrical conductivity.

Case Study: Polymer Composites

In material science research, incorporating this compound into polymer matrices has shown improvements in mechanical strength and thermal resistance. These composites are being explored for applications in electronics and aerospace industries.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer (HER2 inhibition)Significant inhibition of HER2-positive cell lines
Antimicrobial (antifungal)Lower MIC values compared to fluconazole
PharmaceuticalDrug development for antiviral and anti-inflammatory agentsPotential multi-target therapeutic applications
Material ScienceAdvanced materials (polymer composites)Improved mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
  • N-[(4-bromophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
  • N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets compared to its brominated or fluorinated analogs.

Biological Activity

The compound N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazoloquinazoline moiety, which is known for its diverse pharmacological properties. The molecular formula can be represented as C16H14ClN5C_{16}H_{14}ClN_{5}, and it possesses unique functional groups that contribute to its biological activity.

Structural Characteristics

FeatureDescription
Molecular Weight299.77 g/mol
Functional GroupsTriazole, Quinazoline, Chlorophenyl
SolubilitySoluble in organic solvents

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of quinazoline derivatives. The compound's structural similarity to known antioxidants suggests it may exhibit significant radical scavenging abilities. Research indicates that derivatives with hydroxyl groups enhance antioxidant activity through metal-chelating properties and radical scavenging mechanisms .

Anti-inflammatory Effects

A notable area of interest is the compound's anti-inflammatory potential. Quinazoline derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies report that certain derivatives exhibit selective inhibition of COX-2, suggesting a therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar quinazoline compounds suggest potential efficacy against various bacterial strains. The presence of the chlorophenyl group may enhance membrane permeability, facilitating the compound's entry into microbial cells .

Case Studies and Research Findings

  • Antioxidant Evaluation : A study utilizing ABTS and CUPRAC assays demonstrated that derivatives with specific substituents at the 2-position of the quinazoline scaffold exhibited enhanced antioxidant activity compared to their counterparts without such modifications .
  • Anti-inflammatory Profile : In vitro assays revealed that certain analogs of the compound inhibited COX-2 with IC50 values in the low micromolar range, indicating a promising lead for anti-inflammatory drug development .
  • Antimicrobial Testing : Compounds structurally related to this compound were subjected to antimicrobial susceptibility testing against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, and how can reaction conditions be optimized?

The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation of amino-substituted precursors. For example, describes a method where 7-chloro-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine reacts with amines under mild conditions (room temperature, NMP solvent) to form C–N bonds . Optimization may include:

  • Temperature control : Lower temperatures (e.g., room temperature) reduce side reactions.
  • Solvent selection : Polar aprotic solvents like NMP enhance nucleophilic substitution efficiency.
  • Catalysis : Copper or palladium catalysts (not explicitly mentioned in evidence) could accelerate coupling steps.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • Melting point analysis : Compare observed values (e.g., 573 K in ) with literature data .
  • Spectroscopy :
    • 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm; chlorophenyl signals at δ 7.3–7.5 ppm) .
    • IR : Confirm NH/amine stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., LC-MS m/z matching calculated values) .

Q. What are common substituent modifications to enhance solubility without compromising bioactivity?

and highlight substituent effects:

  • Pyridine/pyrimidine rings : Introducing polar groups (e.g., –OH, –NH₂) improves aqueous solubility .
  • Chlorophenyl group : Replace with trifluoromethyl (–CF₃) or methoxy (–OCH₃) for balanced lipophilicity .
  • Triazole moiety : Methyl or ethyl groups at non-critical positions reduce crystallinity .

Advanced Research Questions

Q. How can computational methods predict binding interactions of this compound with adenosine receptors?

and identify triazoloquinazolines as adenosine antagonists. Use:

  • Molecular docking : Align the compound with A₁/A₂ receptor crystal structures (PDB IDs: 5G53, 3QAK) to assess key interactions (e.g., π-stacking with Phe168, hydrogen bonding with Glu170) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values from binding assays .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicts may arise from tautomerism or crystallographic disorder. For example:

  • Tautomeric ambiguity : notes that triazoloquinazolines can exist as amine/imine hybrids. Use variable-temperature NMR to track proton exchange rates .
  • X-ray crystallography : If disorder is observed (e.g., chlorophenyl group in ), refine occupancy ratios and apply restraints to anisotropic displacement parameters .
  • Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen bonding networks .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?

  • In vitro :
    • CYP450 inhibition assays : Screen for metabolic interference using human liver microsomes .
    • Plasma stability : Incubate compound in rat plasma (37°C, pH 7.4) and monitor degradation via HPLC .
  • In vivo :
    • Rodent models : Assess bioavailability and CNS penetration (if targeting adenosine receptors) .
    • Toxicogenomics : Profile liver/kidney gene expression post-administration to detect organ-specific stress .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazoloquinazoline Derivatives

ParameterOptimal ConditionsEvidence Source
Reaction Temperature20–25°C (room temperature)
SolventNMP or DMF
CatalystNone (base-mediated) or CuI
Yield Range11–56% (dependent on substituents)

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueKey SignalsEvidence Source
1H NMRPyridin-4-yl protons: δ 8.5–8.7 ppm
13C NMRTriazole C2: δ 150–155 ppm
IRNH stretch: 3250–3350 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.